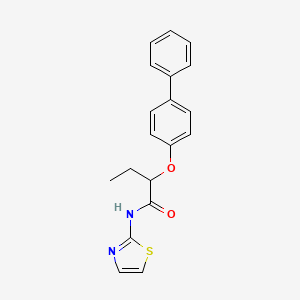

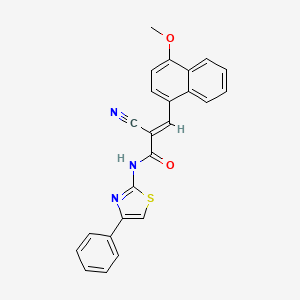

![molecular formula C18H24N2O4S B4630738 1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)

1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives involves linear bi-step or multi-step approaches. For example, a series of compounds was synthesized through the coupling of 2-furyl(1-piperazinyl)methanone with dichloro-hydroxybenzenesulfonyl chloride under dynamic pH control in aqueous alkaline medium, followed by O-substitution reactions to obtain the final products (Abbasi et al., 2019). Another approach involves treating secondary amines with bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines, further treated to yield targeted derivatives (Hussain et al., 2017).

Molecular Structure Analysis

X-ray crystallography and computational density functional theory (DFT) calculations have been used to analyze the molecular structure of piperazine derivatives. These studies reveal details about the reactive sites, electrophilic and nucleophilic nature of the molecules, and their crystal packing influenced by intermolecular hydrogen bonds and π-π stacking interactions (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives often include nucleophilic substitution reactions, cyclocondensation reactions, and the formation of sulfonamides through the reaction with sulfonyl chlorides. These reactions lead to various pharmacologically active compounds with diverse bioactivities (Wu et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Crystallography studies provide insights into the compounds' stability, packing, and interactions at the molecular level (Naveen et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and affinity towards other molecules or receptors are essential for designing compounds with specific functions. For instance, derivatives have been synthesized to show high affinities for serotonin receptors, demonstrating the potential for therapeutic applications (Romero et al., 1994).

Aplicaciones Científicas De Investigación

Synthesis and Therapeutic Potential

A study focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which are closely related to your compound of interest. These compounds were synthesized and analyzed using EI-MS, IR, and 1H-NMR spectral analysis. The compounds exhibited good enzyme inhibitory activity, with one compound showing excellent inhibitory effects against acetyl- and butyrylcholinesterase. This indicates potential therapeutic applications, particularly in enzyme-related disorders (Hussain et al., 2017).

Antimicrobial and Enzyme Inhibitory Activity

Another research explored the synthesis of similar compounds, specifically {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones. These were evaluated for their enzyme inhibitory and antimicrobial activities. Some compounds in this series exhibited considerable inhibitory activity against the α-glucosidase enzyme and also demonstrated potential as antimicrobial agents, highlighting their utility in addressing diabetes and infections (Abbasi et al., 2019).

Alzheimer's Disease Research

A study involved the synthesis of multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, again structurally related to your compound of interest. These amides were evaluated for their activity against acetyl and butyrylcholinesterase enzymes, with one specific compound showing very good activity. This suggests potential applications in the development of drugs for Alzheimer's disease (Hassan et al., 2018).

Antidepressant and Receptor Antagonist Research

The compound has also been part of studies exploring its potential as an antagonist for specific receptors like the 5-HT7 receptor. Such research is crucial in understanding and developing treatments for various neurological and psychological conditions (Yoon et al., 2008).

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-3-23-16-6-8-18(9-7-16)25(21,22)20-12-10-19(11-13-20)14-17-5-4-15(2)24-17/h4-9H,3,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXZXFWQKBARSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Ethoxyphenyl)sulfonyl]-4-[(5-methylfuran-2-yl)methyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)

![1-[3-(2-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4630662.png)

![N-(2,4-dimethylphenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4630676.png)

![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)

![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)

![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)

![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)

![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)